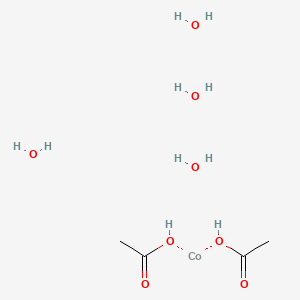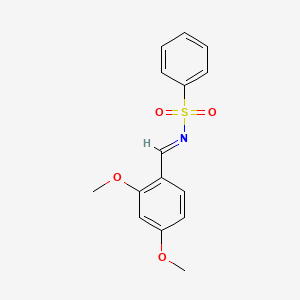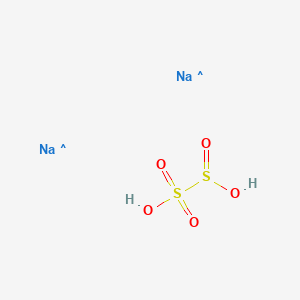
Cobalt(II)acetatetetra hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt(II) acetate tetrahydrate is a cobalt salt of acetic acid, commonly found in its tetrahydrate form with the chemical formula Co(CH₃CO₂)₂·4H₂O. It appears as intense red crystals and is known for its use as a catalyst in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: Cobalt(II) acetate tetrahydrate can be synthesized by reacting cobalt(II) carbonate with acetic acid. The reaction proceeds as follows: [ \text{CoCO}_3 + 2 \text{CH}_3\text{COOH} + 3 \text{H}_2\text{O} \rightarrow \text{Co(CH}_3\text{CO}_2\text{)}_2·4\text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods: In industrial settings, cobalt(II) acetate tetrahydrate is produced by dissolving cobalt(II) oxide or cobalt(II) hydroxide in acetic acid, followed by crystallization to obtain the tetrahydrate form .
Types of Reactions:
Oxidation: Cobalt(II) acetate tetrahydrate can undergo oxidation to form cobalt(III) acetate.
Reduction: It can be reduced to cobalt(II) oxide or cobalt metal under specific conditions.
Substitution: The acetate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Hydrogen gas or other reducing agents like sodium borohydride.
Substitution: Various ligands such as phosphines or amines.
Major Products:
Oxidation: Cobalt(III) acetate.
Reduction: Cobalt(II) oxide, cobalt metal.
Substitution: Cobalt complexes with different ligands.
科学的研究の応用
Cobalt(II) acetate tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation and esterification reactions.
Biology: Investigated for its potential role in biological systems and enzyme mimetics.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of cobalt nanoparticles and cobalt oxide thin films.
作用機序
The mechanism by which cobalt(II) acetate tetrahydrate exerts its effects involves its ability to coordinate with various ligands, facilitating catalytic reactions. The central cobalt ion can undergo redox reactions, making it a versatile catalyst in both oxidation and reduction processes .
類似化合物との比較
Nickel(II) acetate tetrahydrate: Similar in structure and used in similar catalytic applications.
Copper(II) acetate monohydrate: Another transition metal acetate with catalytic properties.
Uniqueness: Cobalt(II) acetate tetrahydrate is unique due to its intense red color and its specific catalytic properties, particularly in oxidation reactions. Its ability to form stable complexes with various ligands also sets it apart from other similar compounds .
特性
分子式 |
C4H16CoO8 |
|---|---|
分子量 |
251.10 g/mol |
IUPAC名 |
acetic acid;cobalt;tetrahydrate |
InChI |
InChI=1S/2C2H4O2.Co.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2 |
InChIキー |
CIVRUWGUEDXBED-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.O.O.O.O.[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3S,4S,5R,6S)-6-[[(4R,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12042717.png)

![ethyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042725.png)
![N-[(3,5-di-tert-butylphenyl)carbonyl]glycine](/img/structure/B12042729.png)



![N'-[(E)-(3-chlorophenyl)methylidene]-1-heptyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12042747.png)

![[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12042756.png)

![ethyl (2E)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042776.png)

